molecular formula C27H29NO3 B12325440 (S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-propylpropanamide

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-propylpropanamide

Cat. No.: B12325440
M. Wt: 415.5 g/mol
InChI Key: MGHIXPKFVULGHX-FQEVSTJZSA-N
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Description

Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- is a complex organic compound with a unique structure that includes benzene, acetamide, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzeneacetamide with benzoyl chloride in the presence of a base to form the benzoyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the benzoyl group can yield benzyl alcohol derivatives .

Scientific Research Applications

Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-propylpropanamide

InChI

InChI=1S/C27H29NO3/c1-3-17-28(18-16-21-12-14-25(29)15-13-21)27(31)20(2)23-10-7-11-24(19-23)26(30)22-8-5-4-6-9-22/h4-15,19-20,29H,3,16-18H2,1-2H3/t20-/m0/s1

InChI Key

MGHIXPKFVULGHX-FQEVSTJZSA-N

Isomeric SMILES

CCCN(CCC1=CC=C(C=C1)O)C(=O)[C@@H](C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCCN(CCC1=CC=C(C=C1)O)C(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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